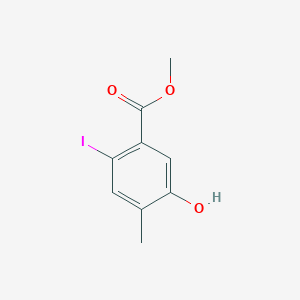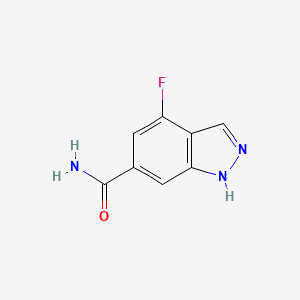
4-Fluoro-1H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 4-position and a carboxamide group at the 6-position of the indazole ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-Fluoro-1H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
1H-indazole: The parent compound without the fluorine and carboxamide substitutions.
2H-indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-indazole: A similar compound with a bromine atom instead of fluorine at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical stability, reactivity, and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-fluoro-1H-indazole-6-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12) |
InChI Key |
IJAVFNKIPSTXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


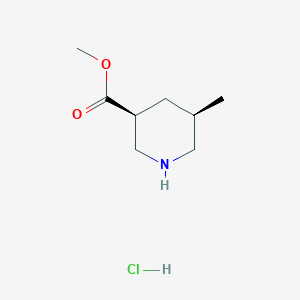
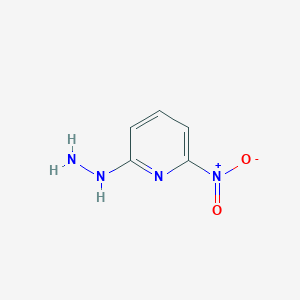
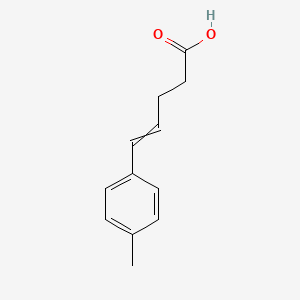
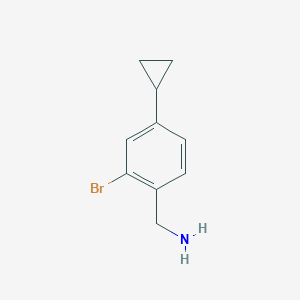
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
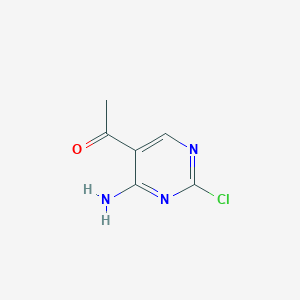
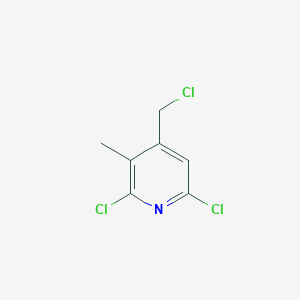
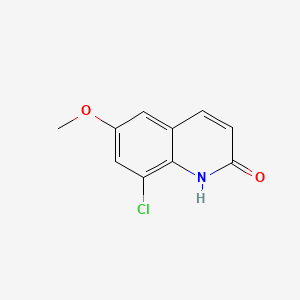
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
